

"discovery and history of chlorobutanol compounds"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

Cat. No.: B1280204

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Chlorobutanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a multifaceted organic compound with a rich history spanning over a century. First synthesized in 1881, it has found applications as a preservative, sedative, hypnotic, and local anesthetic. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, pharmacological actions, and toxicological profile of chlorobutanol. Detailed experimental protocols for its synthesis and key toxicological and pharmacological assays are presented. Quantitative data are summarized in tabular format for ease of reference, and key molecular and experimental pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

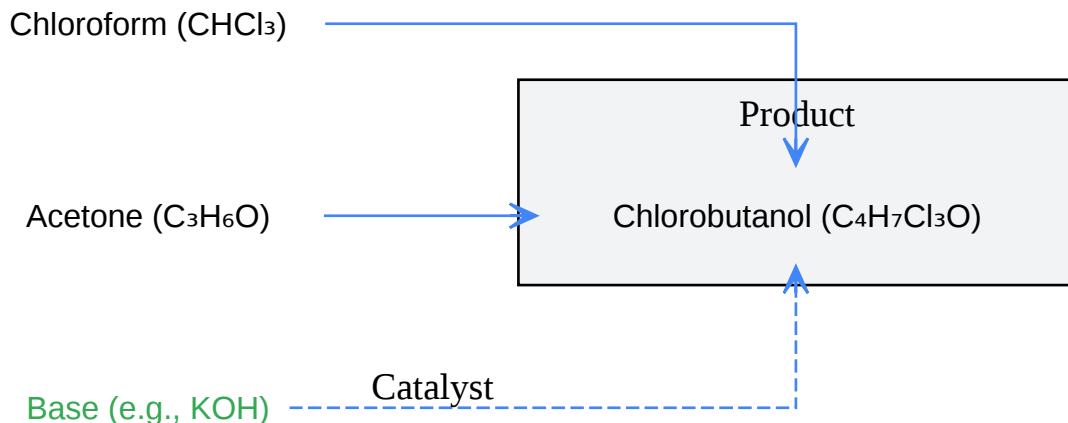
Discovery and History

Chlorobutanol was first synthesized in 1881 by the German chemist Conrad Willgerodt.^{[1][2]} Its discovery stemmed from the reaction of chloroform and acetone in the presence of a strong base.^[1] Initially explored for its anesthetic properties, which are similar to chloral hydrate, chlorobutanol's utility expanded over time.^{[1][3]} It became widely recognized for its potent antibacterial and antifungal properties, leading to its extensive use as a preservative in pharmaceutical preparations, particularly in injectable and ophthalmic solutions.^{[4][5][6]} Beyond

its preservative function, it has also been utilized for its sedative and weak local anesthetic effects and even in the field of veterinary medicine and for the anesthesia of invertebrates and fish.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Physicochemical Properties

Chlorobutanol is a white, crystalline, volatile solid with a distinct camphor-like odor.[\[1\]](#)[\[7\]](#) It exists in both anhydrous and hemihydrate forms.[\[6\]](#)[\[7\]](#) Key physicochemical properties are summarized in the table below.


Property	Value	References
Chemical Formula	C ₄ H ₇ Cl ₃ O	[1]
Molecular Weight	177.45 g/mol	[3]
Appearance	White, crystalline solid	[1] [7]
Odor	Camphoraceous	[1] [7]
Melting Point	95–99 °C (Anhydrous)	[1] [7]
76–78 °C (Hemihydrate)	[7]	
Boiling Point	167 °C	[1] [7]
Solubility	Slightly soluble in cold water; Soluble in hot water, alcohol, ether, chloroform, acetone, volatile oils	[3]
Stability	Stable at ambient temperatures. Aqueous degradation is catalyzed by hydroxide ions; optimal stability at pH 3.	[6] [7]

Synthesis and Experimental Protocols

The synthesis of chlorobutanol is a well-established process involving the nucleophilic addition of chloroform to acetone, catalyzed by a strong base.[\[3\]](#)[\[8\]](#)

General Synthesis Reaction

The overall chemical reaction is as follows:

[Click to download full resolution via product page](#)

Caption: Synthesis of Chlorobutanol from Chloroform and Acetone.

Detailed Experimental Protocol for Synthesis

This protocol is based on a method that achieved a 66.5% yield.[9]

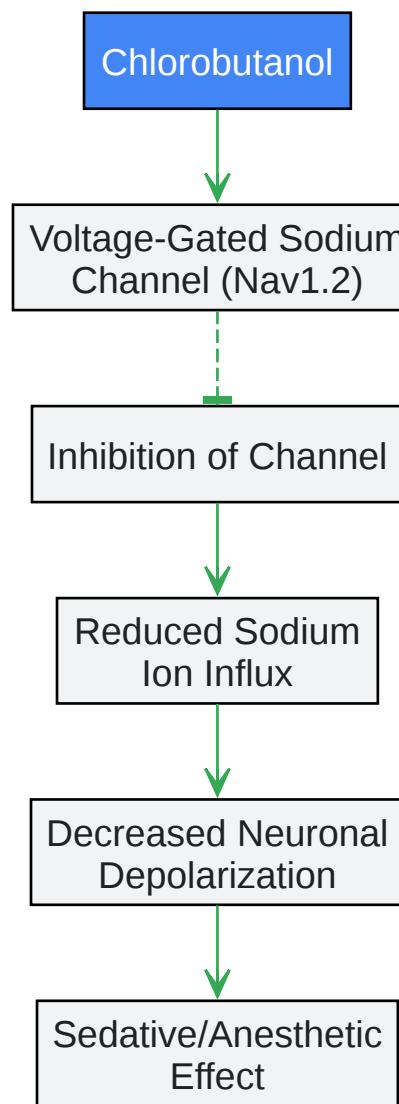
- Reaction Setup: A mixture of acetone and chloroform is prepared. The optimal molar ratio is 5 moles of acetone to 1 mole of chloroform.
- Cooling: The acetone-chloroform mixture is cooled to a temperature range of -5°C to 2°C in a suitable reaction vessel.
- Catalyst Addition: Powdered potassium hydroxide (KOH), serving as the catalyst, is slowly added to the cooled mixture. The recommended molar ratio of KOH to chloroform is 0.27:1.
- Reaction: The reaction is allowed to proceed while maintaining the low-temperature range.
- Purification: The resulting chlorobutanol can be purified by sublimation or recrystallization from a water/alcohol mixture.[1][8]

Pharmacology and Mechanism of Action

Chlorobutanol exhibits several pharmacological effects, primarily as a preservative and a central nervous system depressant.

Antimicrobial Action

As a preservative, chlorobutanol's primary mechanism of action is the disruption of microbial cell membranes.^{[3][10]} It acts as a detergent, interfering with the lipid bilayer, which increases cell permeability and ultimately leads to cell lysis.^{[3][10]} This action is effective against a broad spectrum of bacteria and fungi.^{[4][6]}



[Click to download full resolution via product page](#)

Caption: Antimicrobial Mechanism of Action of Chlorobutanol.

Sedative and Anesthetic Action

The sedative, hypnotic, and weak local anesthetic properties of chlorobutanol are attributed to its effect on the central nervous system.^{[1][3]} Specifically, it has been shown to inhibit brain-type voltage-gated sodium channels (Nav1.2).^[11] This inhibition occurs in a concentration-dependent manner and shifts the voltage dependence of activation in the depolarizing direction.^[11]

[Click to download full resolution via product page](#)

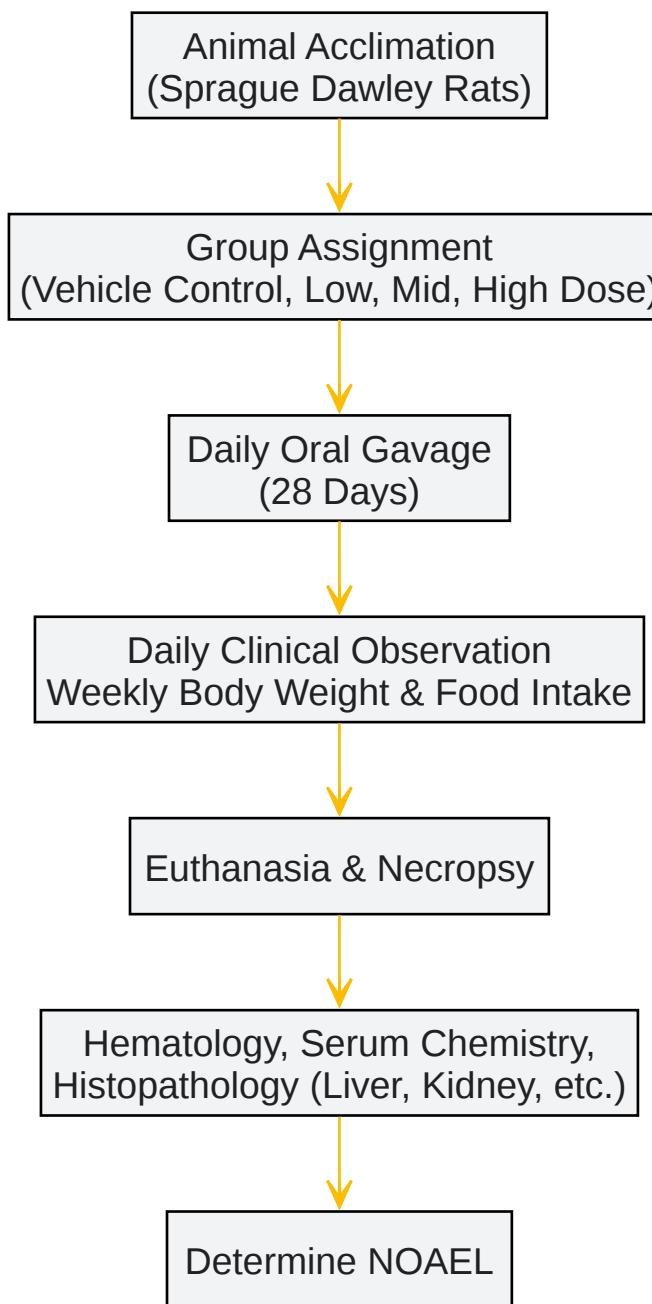
Caption: Neurological Mechanism of Action of Chlorobutanol.

Applications

Chlorobutanol's unique properties have led to its use in various applications.

Application	Concentration/Use	References
Pharmaceutical Preservative	Typically 0.5% in injections, ophthalmic, and nasal solutions. Effective at 0.05% in water.	[1][3][4][5][6][7]
Sedative/Hypnotic	Used therapeutically as a mild sedative.	[3][6][8]
Local Anesthetic	Weak local anesthetic properties.	[3][6][8]
Veterinary Medicine	Anesthesia and euthanasia of invertebrates and fishes.	[1][2]
Industrial	Plasticizer for cellulose esters and ethers.	[6]
Cosmetics	Used as a preservative.	[6]

Toxicology and Safety Profile


While effective, chlorobutanol is not without toxicity concerns, particularly at higher concentrations or with prolonged exposure.

Summary of Toxicological Data

Parameter	Value	Species	References
Acute Oral LD50	510 mg/kg	Rat	[7]
Acute Dermal LD50	>2000 mg/kg	Rabbit	[7]
NOAEL (28-day oral)	>50 mg/kg/day (female)	Rat	[12]
12.5 mg/kg/day (male)	Rat	[12]	
Ocular Toxicity	Can cause conjunctival and corneal cell toxicity.	In vitro	[10][13]
Other Effects	Liver toxicity, skin irritation.	[1]	
Human Toxicity	High doses can lead to somnolence, dysarthria, and hemodynamic changes.	[14][15]	

Experimental Protocol for Oral Toxicity Study

The following is a summarized workflow for a 28-day repeated-dose oral toxicity study, based on established guidelines.[12]

[Click to download full resolution via product page](#)

Caption: Workflow for a 28-Day Repeated-Dose Oral Toxicity Study.

Conclusion

Chlorobutanol is a compound of significant historical and practical importance in the pharmaceutical and chemical industries. Its discovery over a century ago paved the way for its use as an effective antimicrobial preservative, a role it continues to fulfill today. Its sedative and

anesthetic properties, mediated by the inhibition of voltage-gated sodium channels, further highlight its diverse pharmacological profile. However, its use requires careful consideration of its toxicological properties, particularly concerning ocular and hepatic effects. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals in research and drug development, enabling a deeper understanding of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. phexcom.com [phexcom.com]
- 7. athenstaedt.de [athenstaedt.de]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Synthesis of Chlorobutanol | Semantic Scholar [semanticscholar.org]
- 10. Chlorobutanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. isaponline.org [isaponline.org]
- 12. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHLOROBUTANOL [INCI] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Chlorobutanol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorbutol toxicity and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["discovery and history of chlorobutanol compounds"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280204#discovery-and-history-of-chlorobutanol-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com